molecular formula C16H17BrN4OS2 B2523455 N-(4-bromophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide CAS No. 1226457-74-4

N-(4-bromophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide

Cat. No. B2523455
CAS RN: 1226457-74-4
M. Wt: 425.36
InChI Key: PCOHHVAITBZFEP-UHFFFAOYSA-N
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Description

The compound "N-(4-bromophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide" is a chemical entity that appears to be related to various acetamide derivatives synthesized for different purposes, such as structural and vibrational investigations, flavoring agents, antibacterial properties, and more. Although the exact compound is not directly mentioned in the provided papers, the synthesis and characterization of similar compounds can offer insights into the potential properties and applications of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves coupling reactions, as seen in the preparation of 2-Phenyl-N-(pyrazin-2-yl)acetamide, which was crystallized using a toluene and methanol mixture . Similarly, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives involved a sequence of reactions starting from 2-aminobenzothiazole . These methods suggest that the synthesis of "N-(4-bromophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide" could also involve multi-step reactions, possibly starting with a bromophenyl compound and incorporating the thiomorpholine and pyrazinyl moieties through subsequent reactions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using techniques such as FTIR, NMR, and X-ray diffraction . For instance, the crystal structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide was solved using single-crystal X-ray diffraction data . These techniques could be applied to determine the molecular structure of "N-(4-bromophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide," providing insights into its geometrical parameters and the nature of intramolecular and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the presence of different functional groups. For example, the interaction between nitro and acetamido groups in N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide affects the chemical shift of neighboring protons . Similarly, the thiomorpholine and pyrazinyl groups in "N-(4-bromophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide" may confer specific reactivity patterns, which could be explored through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be deduced from various spectroscopic and analytical techniques. The vibrational frequencies and assignments of 2-phenyl-N-(pyrazin-2-yl)acetamide were investigated using DFT calculations, and its stability was analyzed using NBO analysis . The first hyperpolarizability was calculated to assess its role in nonlinear optics . These methods could be employed to analyze the physical and chemical properties of "N-(4-bromophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide," including its electrostatic potential and potential applications in nonlinear optics or other fields.

properties

IUPAC Name

N-(4-bromophenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4OS2/c17-12-1-3-13(4-2-12)20-14(22)11-24-16-15(18-5-6-19-16)21-7-9-23-10-8-21/h1-6H,7-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOHHVAITBZFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=CN=C2SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide

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